molecular formula C20H19F6N3S B2645279 4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 104017-60-9

4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No. B2645279
CAS RN: 104017-60-9
M. Wt: 447.44
InChI Key: UEVOGIYBBNKITJ-UHFFFAOYSA-N
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Description

The compound “4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a benzyl group and a phenyl group, both of which are common in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperazine ring would provide a degree of three-dimensionality, while the trifluoromethyl groups on the phenyl ring would add significant electron-withdrawing character .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups would likely make the compound more lipophilic, potentially affecting its solubility and reactivity .

Scientific Research Applications

Antibacterial Agents

Compounds with the 3,5-bis(trifluoromethyl)phenyl group have been synthesized as potent growth inhibitors of drug-resistant bacteria . These compounds have shown effectiveness against planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci .

Antimicrobial Studies

The design, synthesis, and antimicrobial studies of novel pyrazole derivatives have been reported . These compounds have shown to be bactericidal and potent against MRSA persisters .

Biofilm Eradication

Some of these compounds have shown potency against Staphylococcus aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Synthesis of Novel Amides

The 3,5-bis(trifluoromethyl)benzyl group has been used in the synthesis of novel amides . These amides were synthesized by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine .

Density Functional Theory (DFT) Studies

The synthesized amides have been characterized using DFT studies . These studies include molecular electrostatic potential studies, determination of quantum descriptors, and fundamental vibrational frequencies .

Battery Technology

A 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework was synthesized . This modification successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

Pharmaceutical Synthesis

Optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been used in pharmaceutical synthesis . For example, ®-3,5-BTPE is used for compounding the NK1 antagonists .

Lipid-Lowering Agent Synthesis

(S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent . This shows the potential of these compounds in the development of new drugs .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperazine derivatives are used in medicine, where they can act on a variety of biological targets .

Future Directions

The future directions for research on this compound would likely depend on its intended application. If it shows promise in medical applications, for example, further studies could be conducted to optimize its activity and reduce any potential side effects .

properties

IUPAC Name

4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6N3S/c21-19(22,23)15-10-16(20(24,25)26)12-17(11-15)27-18(30)29-8-6-28(7-9-29)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVOGIYBBNKITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide

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